molecular formula C11H17NO3 B14864986 (1S,3S)-3-Amino-1-(4-methoxyphenyl)-1,4-butanediol

(1S,3S)-3-Amino-1-(4-methoxyphenyl)-1,4-butanediol

Cat. No.: B14864986
M. Wt: 211.26 g/mol
InChI Key: VTWYVZSGLAKIGW-ONGXEEELSA-N
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Description

(1R,3R)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and a methoxyphenyl group, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a corresponding ketone, followed by the introduction of the amino group through reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of (1R,3R)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (1R,3R)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical reactions.

Medicine

In medicine, (1R,3R)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-3-Amino-1-(4-hydroxyphenyl)butane-1,4-diol: Similar structure but with a hydroxy group instead of a methoxy group.

    (1R,3R)-3-Amino-1-(4-chlorophenyl)butane-1,4-diol: Contains a chlorine atom instead of a methoxy group.

    (1R,3R)-3-Amino-1-(4-nitrophenyl)butane-1,4-diol: Features a nitro group in place of the methoxy group.

Uniqueness

What sets (1R,3R)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol apart from these similar compounds is its methoxy group, which can influence its reactivity and interactions with other molecules. This unique feature can lead to different biological activities and applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1S,3S)-3-amino-1-(4-methoxyphenyl)butane-1,4-diol

InChI

InChI=1S/C11H17NO3/c1-15-10-4-2-8(3-5-10)11(14)6-9(12)7-13/h2-5,9,11,13-14H,6-7,12H2,1H3/t9-,11-/m0/s1

InChI Key

VTWYVZSGLAKIGW-ONGXEEELSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C[C@@H](CO)N)O

Canonical SMILES

COC1=CC=C(C=C1)C(CC(CO)N)O

Origin of Product

United States

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